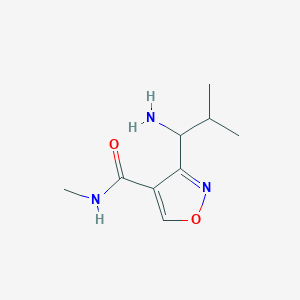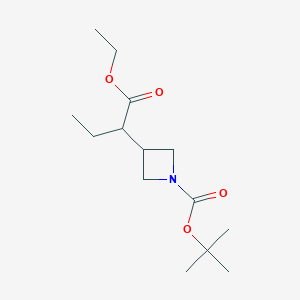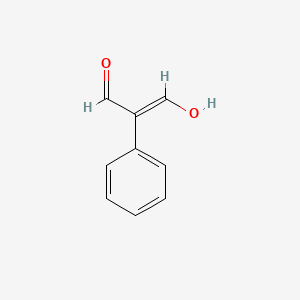
3-Hydroxy-2-phenyl-propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-phenyl-propenal is an organic compound with the molecular formula C9H8O2. It is a derivative of cinnamaldehyde, featuring a hydroxyl group at the third carbon and a phenyl group attached to the second carbon of the propenal chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-phenyl-propenal can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with glycolaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-phenyl-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phenyl-2-propenoic acid.
Reduction: Reduction of the compound can yield 3-hydroxy-2-phenyl-propanal.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Phenyl-2-propenoic acid
Reduction: 3-Hydroxy-2-phenyl-propanal
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-phenyl-propenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-phenyl-propenal involves its interaction with various molecular targets and pathways. The hydroxyl group and the conjugated double bond system play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: The parent compound, differing by the absence of the hydroxyl group.
3-Phenyl-2-propenoic acid: An oxidized derivative.
3-Hydroxy-2-phenyl-propanal: A reduced form of the compound.
Uniqueness
3-Hydroxy-2-phenyl-propenal is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H8O2 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,10H/b9-6- |
Clave InChI |
UPAOZWQVAHWEST-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\O)/C=O |
SMILES canónico |
C1=CC=C(C=C1)C(=CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


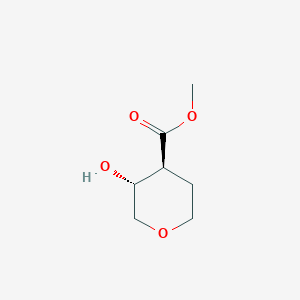
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
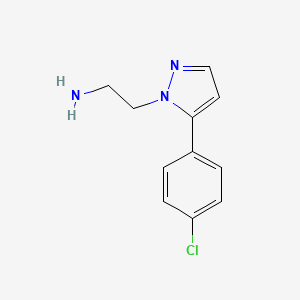
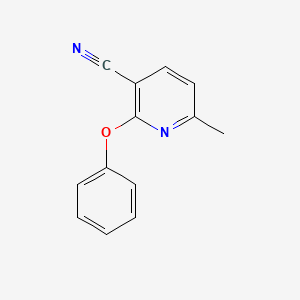
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
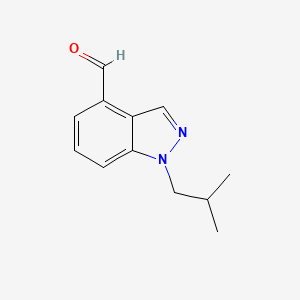
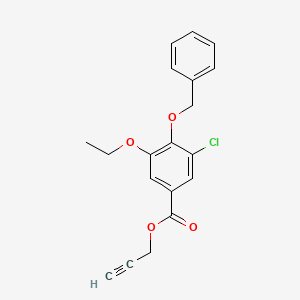

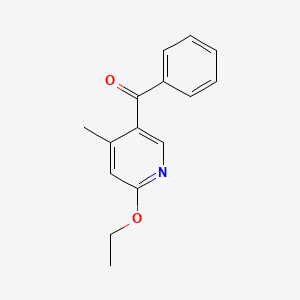
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
